10074-G5, chemically known as 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine, is a small molecule that has garnered significant attention in scientific research for its ability to inhibit the c-Myc oncoprotein. [, , ] c-Myc is a transcription factor that plays a crucial role in cell growth, proliferation, and differentiation. Its overexpression is implicated in various cancers, making it a prominent target for therapeutic intervention. [, , , ] 10074-G5 acts by disrupting the interaction between c-Myc and its binding partner, Max, thereby inhibiting c-Myc's transcriptional activity. [, , , ] This property positions 10074-G5 as a valuable tool in investigating c-Myc function and its role in various cellular processes and disease models.
10074-G5 was developed as part of research aimed at understanding and inhibiting the c-Myc oncoprotein's function in tumorigenesis. It belongs to a class of compounds that disrupt protein-protein interactions, specifically targeting the basic helix-loop-helix leucine zipper domain of c-Myc, which is essential for its dimerization with Max . This dimerization is crucial for c-Myc's transcriptional activity, which regulates genes involved in cell proliferation and survival.
The synthesis of 10074-G5 involves several key steps that integrate organic chemistry techniques. The compound can be synthesized through a multi-step process that typically includes:
Technical parameters such as reaction temperatures, times, and concentrations are critical for optimizing yield and purity at each step .
The molecular structure of 10074-G5 can be described in detail:
The three-dimensional conformation allows it to fit into the hydrophobic pocket of the c-Myc protein effectively, disrupting its normal function .
10074-G5 undergoes specific chemical reactions relevant to its function:
The mechanism of action for 10074-G5 primarily involves:
Experimental data suggest that at an effective concentration (IC50 values around 15 μM), 10074-G5 can significantly reduce c-Myc protein levels and inhibit its transcriptional activity in cancer cell lines .
The physical and chemical properties of 10074-G5 include:
These properties are critical for determining formulation strategies for potential therapeutic applications .
The primary applications of 10074-G5 are in cancer research and drug development:
c-Myc (hereafter Myc) is a master transcriptional regulator encoded by the MYC proto-oncogene, belonging to the basic helix-loop-helix leucine zipper (bHLH-LZ) protein family. It governs critical cellular processes, including proliferation, metabolism, differentiation, and apoptosis, by modulating ~15% of the global transcriptome [5] [9]. In its monomeric state, Myc’s bHLH-LZ domain is intrinsically disordered, lacking stable structural motifs for conventional drug binding [1] [7]. Myc becomes functionally active only upon heterodimerization with its obligatory partner Max, forming a parallel four-helix bundle that binds to E-box DNA sequences (CACGTG), thereby activating or repressing target genes [1] [9]. Dysregulation of Myc—through gene amplification, chromosomal translocations, or aberrant signaling pathways—occurs in >70% of human cancers, including aggressive lymphomas, carcinomas, and leukemias [5] [8]. This dysregulation rewires transcriptional programs, driving uncontrolled cell cycle progression (e.g., via cyclin D/CDK4 upregulation), metabolic reprogramming, and evasion of apoptosis [5] [9].
Disrupting Myc–Max dimerization presents a compelling therapeutic strategy because:
Directly targeting Myc has been historically challenging due to its unstructured domains and nuclear localization. Early efforts focused on indirect strategies (e.g., MYC mRNA degradation), but these lacked specificity. The discovery of 10074-G5 marked a paradigm shift as one of the first small molecules designed to directly disrupt Myc–Max dimerization via binding to Myc’s bHLH-LZ domain [1] [6]. This approach leverages structure-activity relationship (SAR) studies to optimize compounds that exploit Myc’s transient binding cavities, offering a path toward "undruggable" targets [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7